
4,8-Di-tert-butyl-1,2,3,5,6,7,4,8-hexaselenadiazocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8-Di-tert-butyl-1,2,3,5,6,7,4,8-hexaselenadiazocane is a unique organoselenium compound characterized by its six selenium atoms and two tert-butyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Di-tert-butyl-1,2,3,5,6,7,4,8-hexaselenadiazocane typically involves the reaction of tert-butylamine with selenium chloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the selenium atoms. The product is then purified using column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic and reactive selenium compounds.
Analyse Des Réactions Chimiques
Types of Reactions
4,8-Di-tert-butyl-1,2,3,5,6,7,4,8-hexaselenadiazocane can undergo various chemical reactions, including:
Oxidation: The selenium atoms can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The tert-butyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
4,8-Di-tert-butyl-1,2,3,5,6,7,4,8-hexaselenadiazocane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organoselenium compounds.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Explored for its potential use in cancer therapy as selenium compounds have shown anticancer activity.
Mécanisme D'action
The mechanism of action of 4,8-Di-tert-butyl-1,2,3,5,6,7,4,8-hexaselenadiazocane involves the interaction of its selenium atoms with biological molecules. Selenium can form selenoproteins, which play a role in antioxidant defense and redox regulation. The tert-butyl groups provide steric hindrance, which can influence the reactivity and stability of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,6’-di-tert-butyl-2,2’-methylenedi-p-cresol
- 4,4’-Di-tert-butyl-2,2’-dipyridyl
- 2,5-Di-tert-butyl-1,4-benzoquinone
Uniqueness
4,8-Di-tert-butyl-1,2,3,5,6,7,4,8-hexaselenadiazocane is unique due to its high selenium content and the presence of six selenium atoms in a single molecule. This distinguishes it from other organoselenium compounds, which typically contain fewer selenium atoms. The tert-butyl groups also provide unique steric properties that can influence the compound’s reactivity and stability.
Propriétés
Numéro CAS |
92074-82-3 |
|---|---|
Formule moléculaire |
C8H18N2Se6 |
Poids moléculaire |
616.1 g/mol |
Nom IUPAC |
4,8-ditert-butyl-1,2,3,5,6,7,4,8-hexaselenadiazocane |
InChI |
InChI=1S/C8H18N2Se6/c1-7(2,3)9-11-15-13-10(8(4,5)6)14-16-12-9/h1-6H3 |
Clé InChI |
SEPQTVYQPNXHII-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1[Se][Se][Se]N([Se][Se][Se]1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[2-(phenanthren-3-YL)ethenyl]benzoate](/img/structure/B14360642.png)

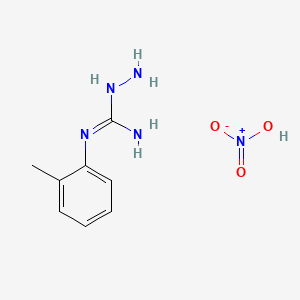
![2,4-dinitro-6-[(E)-(5-phenyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol](/img/structure/B14360668.png)
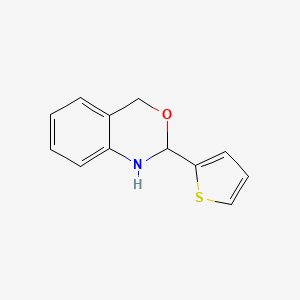
![3,3-Dimethyl-2-[2-(4-nitrophenyl)ethenyl]-3H-indol-5-amine](/img/structure/B14360674.png)
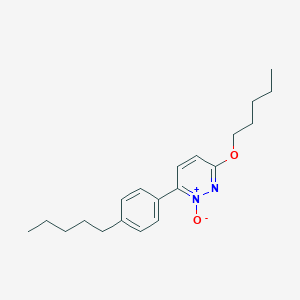
![[3-(4-tert-Butylcyclohexylidene)prop-1-en-1-yl]benzene](/img/structure/B14360692.png)
![2,3-Dimethoxy-5-[(piperidin-3-yl)carbamoyl]phenyl hydrogen sulfate](/img/structure/B14360699.png)
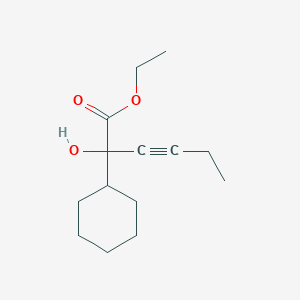
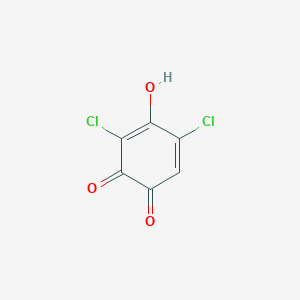
![Methyl 2-(1-hydroxy-4-phenylpyrrolo[1,2-a]quinoxalin-2-yl)acetate](/img/structure/B14360716.png)

![[3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(4,1-phenylene) diacetate](/img/structure/B14360727.png)
